Astradiamant green GX

Description

Historical Trajectory and Discovery of Astradiamant Green GX (as Brilliant Green)

The development of this compound is intrinsically linked to the rise of the synthetic dye industry in the mid-19th century. Following the synthesis of mauveine by William Henry Perkin in 1856, a surge of chemical exploration led to the discovery of a vast array of new colorants. The first of the triarylmethane dyes, fuchsine, was discovered in 1858, paving the way for the synthesis of related compounds. microbenotes.comtandfonline.com While the exact date and individual discoverer of Brilliant Green are not definitively documented in readily available historical records, it is known that most triarylmethane dyes were synthesized before 1900. microbenotes.com

A pivotal moment in the academic application of Brilliant Green occurred in 1925, when Kristensen, Lester, and Jurgens described the use of a brilliant green-containing medium for the selective isolation of Salmonella bacteria. microbenotes.comdalynn.comliofilchem.net This was later modified by Kauffmann in 1933, leading to the formulation of Brilliant Green Agar, a medium still widely used in microbiology today. microbenotes.com The use of Brilliant Green as an antiseptic and staining agent has been investigated in scientific literature since at least the early 20th century. mdedge.com

Nomenclature and Chemical Classification in Scientific Literature

This compound is known by a variety of synonyms in scientific and commercial contexts, which can sometimes lead to confusion. The most prevalent name is Brilliant Green . Other names include Basic Green 1, Diamond Green, Emerald Green, Ethyl Green, and Malachite Green G. researchgate.netacs.org Its Colour Index name is Basic Green 1, and its C.I. number is 42040. sigmaaldrich.comsmartscience.co.thlab-suppliers.com

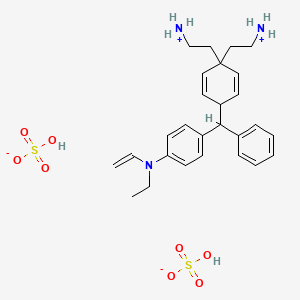

Chemically, this compound is classified as a triarylmethane dye . wikipedia.orgdrugbank.com This classification is based on its molecular structure, which features three aryl (aromatic ring) groups attached to a central carbon atom. The empirical formula for the hydrogen sulfate (B86663) salt of Brilliant Green is C₂₇H₃₄N₂O₄S, and it has a molecular weight of approximately 482.64 g/mol . thermofisher.comgspchem.com The CAS Registry Number for Brilliant Green is 633-03-4. lab-suppliers.com

The structure of the Brilliant Green cation, which is responsible for its color, is [4-[[4-(diethylamino)phenyl]phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium. nih.gov It is the cationic nature of the dye that allows it to bind to negatively charged molecules in biological systems. thermofisher.com

Scope and Objectives of Current and Future Research on this compound

Current and future research involving this compound and other triarylmethane dyes is progressing in several key areas.

Environmental Remediation:

A significant area of current research is focused on the removal of Brilliant Green from industrial wastewater. Due to its use in textiles and paper industries, it can be a persistent environmental pollutant. tandfonline.comsrce.hr Studies are exploring the use of various low-cost adsorbents, such as those derived from agricultural waste like chickpea husks and corncob biochar, to efficiently remove the dye from aqueous solutions. srce.hrnih.gov Other research focuses on the photocatalytic degradation of the dye using nanomaterials like titanium dioxide and iron oxide nanoparticles. acs.orgresearchgate.netresearchgate.net

Advanced Analytical Techniques:

Researchers are developing and applying advanced analytical techniques for the detection and characterization of triarylmethane dyes. Surface-Enhanced Raman Spectroscopy (SERS) is a promising method for the analysis of these dyes, even in complex mixtures and at low concentrations, which is particularly relevant for the study of cultural heritage objects where these dyes were used. frontiersin.org

Synthesis of Novel Dyes:

There is ongoing interest in the synthesis of new triarylmethane dyes with improved properties. Research is directed towards creating dyes with better lightfastness and washfastness for textile applications. rsc.org Furthermore, the unique photochemical and photophysical properties of triarylmethane dyes are being exploited in the development of new materials, such as chemosensors for detecting various molecules and as sensitizers in dye-sensitized solar cells. rsc.orgmdpi.com The development of efficient and selective synthetic methods, including palladium-catalyzed cross-coupling reactions, is a key objective in this field. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H39N3O8S2 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

2-[1-(2-azaniumylethyl)-4-[[4-[ethenyl(ethyl)amino]phenyl]-phenylmethyl]cyclohexa-2,5-dien-1-yl]ethylazanium;hydrogen sulfate |

InChI |

InChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4) |

InChI Key |

UURSSPGMJADCAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Molecular Structure and Theoretical Chemistry of Astradiamant Green Gx

Advanced Spectroscopic Analysis for Elucidating Structure-Reactivity Relationships

Spectroscopic techniques are instrumental in defining the structural and electronic properties of Astradiamant Green GX. The correlation between its molecular architecture and its characteristic green color is revealed through various analytical methods.

Vibrational Spectroscopy (e.g., FTIR, Raman) Investigations

Vibrational spectroscopy probes the molecular bonds and functional groups within this compound, offering a "fingerprint" of its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: While specific FTIR spectral data for isolated this compound is not extensively detailed in the available research, the technique is crucial for identifying the functional groups present. An FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected signals would include C-H stretching vibrations from the aromatic rings and the ethyl groups, C=C stretching from the aromatic rings, and C-N stretching from the diethylamino groups. The presence of the sulfate (B86663) counter-ion would also be indicated by strong S=O stretching bands.

Raman Spectroscopy: The Raman spectrum of this compound provides complementary information to FTIR, particularly for the non-polar bonds of the triphenylmethane (B1682552) backbone. A study of the normal Raman spectrum of Brilliant Green has identified several key vibrational modes. These assignments are crucial for understanding the molecule's structural integrity and how it might interact with its environment. acs.org

The main vibrational assignments for this compound are detailed below: acs.org

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| 1617 | Ring C-C stretching |

| 1595 | Ring C-C stretching |

| 1495 | Ring C-C stretching |

| 1426 | N-phenyl + ring vibration |

| 1363 | N-phenyl stretching |

| 1291 | Ring C-C stretching |

| 1182 | In-plane ring C-H bend |

| 1162 | In-plane ring C-H bend |

| 1007 | In-plane ring C-H bend |

| 905 | In-plane ring C-H bend |

This table presents the primary Raman spectral peaks and their corresponding vibrational modes for this compound.

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy is fundamental to understanding the origin of the vibrant color of this compound.

UV-Visible (UV-Vis) Spectroscopy: The intense green color of this compound is due to its strong absorption of light in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound in aqueous or ethanolic solution is characterized by a major absorption peak (λmax) in the red-orange region, which results in the perception of its complementary color, green. nih.gov Multiple sources confirm this primary absorption peak is consistently found between 625 nm and 630 nm. aatbio.comresearchgate.netresearchgate.netresearchgate.net A secondary, minor absorption peak is also observed in the violet-blue region, typically around 428 nm. nih.govchemicalbook.com

| Spectroscopic Parameter | Wavelength (nm) | Region |

| Major Absorption Peak (λmax) | 625 - 630 | Visible (Red-Orange) |

| Minor Absorption Peak | 428 | Visible (Violet-Blue) |

This table summarizes the key UV-Vis absorption peaks for this compound.

Nuclear Magnetic Resonance (NMR) Studies for Conformation and Dynamics

NMR spectroscopy provides detailed information about the atomic-level structure and connectivity of this compound.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. For this compound, the ¹H NMR spectrum shows distinct signals that correspond to the different types of protons present. A comparative study of the dye before and after a biodegradation process provided clear assignments for the untreated compound. researchgate.net The signals in the downfield region are attributed to the protons of the three aromatic rings, while signals further upfield correspond to the protons of the ethyl groups attached to the nitrogen atoms. researchgate.net

| Chemical Shift (δ) ppm | Proton Assignment |

| 6.973 - 7.692 | Protons of the three aromatic rings |

| 3.681 - 3.724 | Protons of the R₂N-H (amine) groups |

| 1.252 - 1.383 | Protons of saturated alkanes (ethyl groups) |

This table outlines the characteristic ¹H NMR signals for this compound, indicating the chemical shifts for the aromatic and aliphatic protons.

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide theoretical insight into the molecular properties of this compound, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to optimize its molecular geometry and to determine the distribution of electron density. These calculations are essential for understanding the molecule's reactivity and spectroscopic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the energy difference between them (the HOMO-LUMO gap) is directly related to the electronic transitions observed in UV-Vis spectroscopy. Studies have utilized DFT to obtain the optimized geometry of the cationic form of Brilliant Green for use in further simulations, such as molecular docking. mdpi.com

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While MD simulations of isolated this compound are not the primary focus of available research, this technique has been employed to study its interactions with other molecules or systems. For example, MD simulations have been used to investigate the dynamic interactions between Brilliant Green and the mechanosensitive ion channel of large conductance (MscL). nih.gov Such studies rely on force fields, which are sets of parameters that describe the potential energy of the system. These simulations provide valuable insights into how this compound behaves in a dynamic environment, revealing information about its conformational flexibility and intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Behaviors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. In the context of this compound and other triphenylmethane dyes, QSAR models are invaluable for predicting their potential biological effects and environmental fate without the need for extensive experimental testing.

These models are built upon a foundation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters. For triphenylmethane dyes, key descriptors often include those related to lipophilicity (such as logP), electronic properties (like HOMO and LUMO energies), and steric factors.

A hypothetical QSAR model for predicting the antibacterial activity of a series of triphenylmethane dyes, including this compound, might take the following form:

log(1/MIC) = β₀ + β₁ (logP) + β₂ (LUMO) + β₃ (Molecular Volume)

Where:

log(1/MIC) represents the antibacterial activity, with MIC being the Minimum Inhibitory Concentration.

logP is the logarithm of the octanol-water partition coefficient, a measure of the compound's hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an indicator of the molecule's ability to accept electrons.

Molecular Volume is a descriptor of the molecule's size.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of a training set of compounds with known activities.

The development of such a model involves a dataset of compounds where both the molecular descriptors and the biological activity are known. Statistical methods, such as multiple linear regression or partial least squares, are then employed to derive the equation that best correlates the descriptors with the activity.

Advanced Analytical Techniques for Detection and Quantification of Astradiamant Green Gx

Chromatographic Methodologies for Astradiamant Green GX Analysis

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, even at trace levels. These methods offer high sensitivity and selectivity, making them suitable for complex sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of trace amounts of this compound. This technique is widely used for residue analysis in food products and environmental samples. nih.govrsc.org The method typically involves a liquid-liquid extraction of the analyte from the sample matrix, followed by separation using a liquid chromatograph and detection by a mass spectrometer. nih.gov

The European Union has set a minimum required performance limit (MRPL) for the sum of malachite green and its metabolite in aquaculture products at 2 µg/kg, highlighting the need for highly sensitive analytical methods like LC-MS/MS. nih.gov In one validated method for the determination of triphenylmethane (B1682552) dyes, including Brilliant Green, in aquaculture products, the following parameters were established:

| Parameter | Value |

| Extraction Solvent | Acetonitrile |

| Ionisation Mode | Positive Electrospray Ionisation (ESI) |

| Fortification Levels | 0.5, 0.75, 1.0, and 2.0 µg/kg |

| Decision Limit (CCα) | Calculated according to ISO 11843-2 |

| Detection Capability (CCβ) | Calculated according to ISO 11843-2 |

This interactive data table summarizes the key parameters of a validated LC-MS/MS method for the analysis of Brilliant Green. nih.gov

A study on the confirmatory analysis of malachite green residues in rainbow trout also utilized Brilliant Green as an instrumental standard in their LC-MS/MS method. nih.gov This underscores the importance of having reliable analytical standards for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a robust and widely used technique for the quantitative determination and purity assessment of this compound. chromforum.orglew.ro This method is valued for its precision and reliability in various applications, including the analysis of textile dyes and food colorants. lew.rodtic.mil

A common setup for HPLC analysis of dyes involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile. lew.ro The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A study on the determination of synthetic food colorants developed an HPLC-UV method with the following characteristics:

| Parameter | Value |

| Column | C18 analytical column |

| Mobile Phase | 100 mM ammonium (B1175870) acetate/acetonitrile gradient |

| Detection | UV detection |

| Linearity (R²) for various dyes | 0.9982-0.9997 |

This interactive data table presents the analytical characteristics of an HPLC-UV method for the separation of synthetic dyes. lew.ro

Green Chemistry Approaches in this compound Analytical Procedures

The principles of green chemistry are increasingly being applied to analytical methodologies to reduce the environmental impact of chemical analysis. mdpi.comnih.gov This involves the use of less hazardous solvents, reduction of waste, and development of more energy-efficient processes. amazonaws.comtextilelearner.net

For the analysis of dyes like this compound, green analytical approaches can include:

Use of alternative solvents: Replacing toxic organic solvents with more environmentally benign alternatives in extraction and chromatographic steps. amazonaws.com

Miniaturization of analytical devices: Reducing the scale of the analysis to minimize solvent consumption and waste generation.

Development of solvent-free extraction techniques: Employing methods like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).

While specific green analytical methods for this compound are not extensively documented, the broader trend in analytical chemistry is moving towards more sustainable practices that can be adapted for its analysis. mdpi.comnih.gov

Spectrophotometric and Colorimetric Methods for this compound

Spectrophotometric and colorimetric methods are based on the measurement of light absorption by the colored this compound molecule. These techniques are often simpler and more cost-effective than chromatographic methods, making them suitable for routine analysis and screening purposes.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for determining the concentration of this compound in solutions. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam.

This compound exhibits a strong absorption of light in the visible region of the electromagnetic spectrum. The maximum wavelength of absorption (λmax) for Brilliant Green is typically around 625 nm. uctm.edursc.org

A study on the trace analysis of Brilliant Green dye using a flow injection technique reported the following findings: uctm.edu

| Method | Linear Range (mg/L) | Detection Limit (mg/L) |

| Spectrophotometric | 0.5 - 10 | 0.413 |

| Flow Injection Analysis (FIA) | 0.07 - 16 | 0.068 |

This interactive data table compares the linear ranges and detection limits of spectrophotometric and FIA methods for Brilliant Green analysis. uctm.edu

Another study combined dispersive liquid-liquid micro-extraction with zero crossing first derivative spectrophotometry for the simultaneous determination of Brilliant Green and Crystal Violet. nih.govresearchgate.net This method achieved a detection limit of 2.7 µg/L for Brilliant Green. nih.gov

Development of Advanced Colorimetric Assays

Advanced colorimetric assays and sensors are being developed for the rapid and selective detection of dyes like this compound. rsc.orgresearchgate.netnih.gov These methods often utilize nanomaterials or specific chemical reactions that result in a visible color change in the presence of the target analyte. rsc.org

The development of novel colorimetric sensors offers several advantages, including:

High sensitivity and selectivity: Enabling the detection of low concentrations of the dye.

Rapid response time: Providing quick results for on-site analysis.

Portability and ease of use: Making them suitable for field applications.

While specific advanced colorimetric assays for this compound are an emerging area of research, the principles and technologies being developed for other dyes hold promise for its future analysis. researchgate.netnih.gov

Biological Interactions and Mechanistic Research of Astradiamant Green Gx

Interaction with Nucleic Acids and Biomacromolecules

The charged nature and planar structure of Astradiamant Green GX facilitate its interaction with fundamental biological macromolecules, including DNA and proteins. These interactions are pivotal to its biological effects.

DNA Binding Mechanisms and Structural Characterization

Research has shown that this compound interacts with DNA through a combination of binding modes. Spectrometric studies on the interaction between the dye and herring sperm DNA have indicated that the binding mechanism involves both groove binding and a form of partial, non-classical intercalation. ijcce.ac.irijcce.ac.ir In this context, the dye molecule orients itself within the grooves of the DNA double helix and also inserts a part of its planar structure between the DNA base pairs. This dual mode of interaction is facilitated by the dye's aromatic rings. ijcce.ac.ir

Inhibition of Transcription and Replication Pathways

A significant consequence of this compound's affinity for DNA is the disruption of essential cellular processes such as transcription and replication. By binding to the DNA template, the dye can physically obstruct the attachment and progression of enzymes critical for these pathways. ausamics.com It has been reported that the binding of this compound to double-stranded DNA prevents the binding of RNA polymerase, thereby inhibiting transcription. ausamics.com This steric hindrance is a primary mechanism by which the compound interferes with the synthesis of RNA from a DNA template. Similarly, this binding action is understood to impede DNA polymerase, thus hindering the replication process.

Protein Interaction Studies and Conformational Changes

The interaction of this compound and related triarylmethane dyes with proteins has been investigated using models such as bovine serum albumin (BSA). researchgate.netacs.org These studies reveal that the binding of these dyes to albumin is efficient and can prevent the rapid non-radiative relaxation processes that typically occur through the rotational motion of the dye's aromatic rings. researchgate.netacs.org This restriction of intramolecular motion upon binding leads to a significant enhancement in the dye's fluorescence quantum yield and lifetime. researchgate.netacs.org

The primary forces driving the interaction between triarylmethane dyes and BSA are hydrophobic. tandfonline.com Molecular docking studies with the related dye, Crystal Violet, show that the dye molecule binds within a hydrophobic pocket of the albumin protein. tandfonline.com This binding induces conformational changes in the protein's secondary structure, which has been confirmed by circular dichroism and Fourier-transform infrared (FTIR) spectroscopy. tandfonline.com The interaction can also lead to protein-assisted dye aggregation at high dye-to-protein ratios. nih.gov

Table 1: Effects of Triarylmethane Dye Binding on Bovine Serum Albumin (BSA)

| Interaction Parameter | Observation | Implication |

|---|---|---|

| Binding Mechanism | Primarily hydrophobic interactions. tandfonline.com | The non-polar regions of the dye are attracted to hydrophobic pockets in the protein. |

| Fluorescence | Remarkable enhancement of dye's fluorescence quantum yield and lifetime upon binding. researchgate.netacs.org | The protein environment restricts the rotational motion of the dye's aromatic rings. |

| Conformational Change | Alterations in the secondary structure of BSA detected. tandfonline.com | The binding event induces a physical change in the protein's three-dimensional shape. |

| Photoreactivity | Significant enhancement in photoreactivity upon binding. researchgate.netacs.org | The protein environment favors photoinduced electron transfer events. |

Investigation of Antimicrobial Activity in Non-Clinical Systems

This compound exhibits notable antimicrobial properties, which have been explored against a range of microorganisms in laboratory settings. Its efficacy is particularly pronounced against certain types of bacteria and fungi.

Studies on Bacteriostatic Mechanisms against Specific Microorganisms (e.g., Aerobacter aerogenes)

This compound has demonstrated bacteriostatic activity, meaning it inhibits the growth and reproduction of bacteria. biognost.com This effect is particularly effective against Gram-positive bacteria. aphapublications.org The mechanism is believed to be multifactorial, involving the disruption of cell membranes and the binding to essential molecules like proteins and DNA. aphapublications.org

Specific research has been conducted on the inhibitory effects of this compound on Aerobacter aerogenes (now classified as Enterobacter aerogenes). One study noted that the antimicrobial property of the dye is utilized to inhibit the growth of A. aerogenes in wastewater treatment applications. ausamics.com Another investigation systematically studied the inhibitory effect of 24 different combinations of brilliant green and bile salts concentrations on several microorganisms, including A. aerogenes. nih.govasm.org The results showed that the growth pattern of A. aerogenes was generally similar to that of three tested species of Salmonella. nih.govasm.org The inhibitory effect of the dye was found to decrease as the concentration of bile salts increased, highlighting the influence of the surrounding medium on its activity. nih.gov While it inhibits many Gram-negative bacteria to some extent, its primary utility in culture media is the selective inhibition of Gram-positive organisms. fishersci.comnih.gov

Table 2: Inhibitory Effects of Brilliant Green on Various Microorganisms

| Microorganism | Observation from Combined Brilliant Green/Bile Salt Media |

|---|---|

| Aerobacter aerogenes | Growth pattern similar to Salmonella species; inhibition is dependent on dye and bile salt concentration. nih.govasm.org |

| ***Salmonella* species** | Generally not inhibited by combinations that were inhibitory to other bacteria. nih.govasm.org |

| Escherichia coli | Inhibited in most, but not all, tested media combinations. nih.gov |

| Staphylococcus aureus | Inhibited by all tested media combinations. nih.gov |

| Proteus rettgeri | Inhibited by all tested media combinations. nih.gov |

Research on Antifungal Properties and Modes of Action

This compound and its close chemical relatives, such as Malachite Green and Crystal Violet, are known to possess antifungal properties. nih.govorientjchem.org Studies on the closely related and structurally similar dye, Malachite Green, provide significant insight into the potential antifungal mode of action for this compound.

Research on Candida albicans has shown that Malachite Green is effective at very low concentrations and its mechanism is independent of common antifungal targets like ergosterol (B1671047) metabolism. nih.gov Transcriptional profiling of C. albicans treated with Malachite Green revealed the upregulation of genes involved in oxidative stress and a metabolic shift towards fermentation, suggesting defective mitochondrial respiration. nih.gov The dye was found to trigger the depletion of intracellular iron and enhance the levels of reactive oxygen species (ROS), leading to cell damage. nih.gov These effects could be reversed by the addition of iron or antioxidants, respectively. nih.gov This suggests that the antifungal action of these triarylmethane dyes involves inducing a state of severe oxidative stress and disrupting critical metabolic functions within the fungal cell, ultimately leading to cell necrosis. nih.govnih.gov This multi-target mechanism makes it a potent antifungal agent in non-clinical contexts. mdpi.com

Comparative Studies of Antimicrobial Efficacy in Environmental Contexts

This compound, also known as Brilliant Green or Basic Green 1, exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and various fungi. ijnc.ircattheni.edu.inthe-hospitalist.org Its application in diverse environmental contexts, such as aquaculture and wastewater treatment, highlights its broad-spectrum activity. ijnc.irrsc.org Research into its efficacy often involves its use as an antifungal agent in aquaculture to control the growth of molds in poultry feed and to treat fish diseases. rsc.orgresearchgate.net

While direct comparative studies of its antimicrobial efficacy in distinct environmental matrices like soil versus water are not extensively documented in readily available literature, inferences can be drawn from its behavior in different aqueous systems. For instance, studies on the removal of Brilliant Green from wastewater demonstrate its interaction with various organic and inorganic materials. rsc.orggrafiati.comacs.org The effectiveness of the dye's antimicrobial action is influenced by environmental parameters such as pH and the presence of organic matter. The cationic nature of the dye facilitates its interaction with negatively charged surfaces, which is a key aspect of both its antimicrobial action and its adsorption to environmental particles. ijnc.irrsc.org

In aqueous environments, the antimicrobial activity of Brilliant Green is potent at very low concentrations. ijnc.ir However, its efficacy can be affected by factors that alter the dye's chemical structure, such as heat. Prolonged autoclaving of media containing Brilliant Green can lead to its decolorization and a corresponding loss of antimicrobial activity, suggesting a dependency on the colored cationic form of the molecule for its biological function. science.gov

The following table summarizes the observed antimicrobial activity of this compound in different contexts, based on available research findings.

| Environmental Context | Target Organisms | Observed Efficacy & Influencing Factors |

| Aquaculture | Fungi, Gram-positive bacteria | Effective as an antifungal and antibacterial agent for treating fish diseases. ijnc.irresearchgate.net |

| Poultry Feed | Molds | Used to inhibit the propagation of molds. rsc.org |

| Wastewater/Aqueous Solutions | General microbial populations | Efficacy is dependent on pH and the presence of adsorbent materials. rsc.orggrafiati.com Cationic nature leads to electrostatic interactions. ijnc.ir |

| Laboratory Media | Gram-positive bacteria | Inhibitory action is a key feature in selective microbiological media. cattheni.edu.in Activity is reduced by heat-induced decolorization. science.gov |

Application as a Staining Agent in Research Microscopy

This compound is a triphenylmethane (B1682552) dye widely utilized as a biological stain in histology, cytology, and microbiology. frontiersin.orgorlab.info Its strong affinity for certain cellular components makes it a valuable tool for visualizing and differentiating microscopic structures.

Researchers have incorporated this compound into novel and modified staining protocols to enhance the visualization of specific cellular and tissue components. One notable application is its use as a counterstain in immunohistochemical (IHC) methods. For instance, in a study of granulomatous tissue reactions associated with tuberculosis, Brilliant Green was used as a counterstain following IHC for Mycobacterium tuberculosis antigens. nih.gov This application aids in providing contrast to the specifically stained antigens, allowing for better morphological assessment of the surrounding tissue.

Another innovative use is in the Macchiavello stain, a differential stain for obligate intracellular bacteria like Rickettsiae and chlamydiae. engscientific.com In a modified version of this protocol, Brilliant Green serves as a counterstain (Solution IIIA), coloring the cellular material green and contrasting with the red-stained microorganisms. engscientific.com

The Sam-Yellowe's trichrome stain, developed to identify life cycle stages of free-living colpodellids, also utilizes Brilliant Green in combination with Neutral Red and Methylene Blue. innovationinfo.org This protocol has been tested with dyes from various vendors to ensure consistency and reproducibility in identifying trophozoite and cyst stages. innovationinfo.org

The table below outlines some of the staining protocols that incorporate this compound.

| Staining Protocol | Target Application | Role of this compound | Components Stained |

| Immunohistochemistry (IHC) Counterstain | Visualization of M. tuberculosis antigens in granulomatous tissue. nih.gov | Counterstain | Stains background tissue green, providing contrast to the primary antibody-antigen complex. |

| Macchiavello Stain (Modified) | Differential staining of Rickettsiae and chlamydiae. engscientific.com | Counterstain | Stains cellular material green or blue, while the target microorganisms stain red. |

| Sam-Yellowe's Trichrome Stain | Identification of life cycle stages of free-living colpodellids. innovationinfo.org | Component of trichrome mixture | In combination with other dyes, it differentially stains predator and prey organisms, including trophozoites and cysts. |

The differential staining properties of this compound are fundamentally linked to its chemical nature as a cationic (basic) dye. slideshare.netscribd.com The positively charged dye molecules have a strong affinity for negatively charged components within cells, such as nucleic acids (DNA and RNA) and acidic proteins in the cytoplasm. orlab.info

In bacteriology, the primary basis for differential staining, such as in the Gram stain procedure, is the difference in the cell wall structure between Gram-positive and Gram-negative bacteria. cattheni.edu.in While not a primary stain in the Gram method, the principle of its selective inhibition of Gram-positive bacteria in culture media is related to cell wall characteristics. cattheni.edu.in The cell walls of Gram-negative bacteria contain a higher lipid content. During decolorization steps in staining procedures, alcohol treatment can extract these lipids, increasing the permeability of the cell wall and allowing the dye complex to be washed out. cattheni.edu.in In contrast, the cell walls of Gram-positive bacteria become dehydrated, trapping the dye.

In the context of the Macchiavello stain, the mechanism relies on the differential affinity of the cationic dyes for the microorganisms versus the host cellular material. engscientific.com The protocol is designed so that the decolorization step with citric acid is brief, removing the initial red stain (Basic Fuchsin) from the host cell material more rapidly than from the more densely stained Rickettsiae and chlamydiae. The subsequent application of Brilliant Green then counterstains the decolorized host cells. engscientific.com

Beyond its use in routine diagnostics, this compound has been employed in specialized histological and pathological research to investigate disease processes and evaluate new imaging technologies.

In a non-diagnostic research setting focused on lung cancer, Brilliant Green dye was used to mark specific areas of interest on ex vivo lung specimens. nih.gov These marked areas were then examined using probe-based confocal laser endomicroscopy (pCLE), and the findings were correlated with traditional light microscopy of hematoxylin (B73222) and eosin-stained sections. This application was crucial for the precise correlation of imaging features from a novel technology with established histopathological findings. nih.gov

In the field of amyloidosis research, while Congo red is the principal stain for identifying amyloid deposits, other dyes are often used in multi-stain protocols to understand tissue architecture. frontiersin.org Although not a primary amyloid stain, triphenylmethane dyes like Brilliant Green are used in complex staining techniques such as Masson's trichrome, which can be applied in research to study fibrosis in the context of amyloid deposition. cardiff.ac.uk One variation of the Masson's trichrome protocol specifically lists 'Brilliant Green' as a component, highlighting its use in research aimed at optimizing histological techniques for specific pathological conditions. cardiff.ac.uk

Furthermore, in immunohistochemical studies, such as the one investigating tuberculosis, the use of Brilliant Green as a counterstain contributes to the research goal of clarifying the details of antigen immunolocalization within tissues. nih.gov This helps in understanding the distribution of pathogens and the host's cellular response, which is a key aspect of non-diagnostic pathological research.

Environmental Chemistry and Remediation Research of Astradiamant Green Gx

Occurrence and Environmental Fate in Aquatic and Terrestrial Systems

Astradiamant Green GX, a synthetic triphenylmethane (B1682552) dye also known as Brilliant Green, sees extensive use in industries such as textiles, paper printing, and aquaculture. rsc.orgtandfonline.com Its release into the environment through industrial effluents is a significant concern due to its potential toxicity and persistence. rsc.orgacs.org

Persistence and Biodegradation Resistance in Natural Environments

This compound is recognized for its complex aromatic structure, which contributes to its long-term stability and resistance to biodegradation in natural environments. acs.org This persistence can lead to the contamination of water bodies and soil. gspchem.com While some safety data sheets suggest it may be "rapidly degradable," this claim is not widely supported by scientific literature, which more commonly highlights its hazardous and persistent nature. rsc.orglobachemie.com

The dye's toxicity to aquatic organisms is a primary environmental concern, as it can disrupt ecosystems. gspchem.com Improper disposal can lead to soil contamination, which may in turn affect microbial balance and plant growth. gspchem.com Studies on the biodegradation of this compound have been conducted, primarily in controlled laboratory settings using specific bacterial strains or advanced oxidation processes, rather than in natural environmental conditions. tandfonline.comekb.egnih.gov For instance, one study identified intermediates such as 3-dimethylamino phenol, benzoic acid, 1-4 benzenediol, and acetaldehyde (B116499) during the biodegradation of the dye in a bioreactor. Research has also shown that while discoloration of the dye can occur, this does not necessarily equate to detoxification of the affected water. researchgate.net

Transport and Distribution Modeling in Environmental Compartments

Advanced Adsorption Technologies for Water Treatment

Adsorption has emerged as a widely researched and effective method for the removal of this compound from wastewater due to its efficiency and the potential for using low-cost adsorbent materials.

Development and Characterization of Novel Adsorbent Materials (e.g., agricultural waste, kaolin)

A variety of low-cost and readily available materials have been investigated for their potential to adsorb this compound from aqueous solutions. These include agricultural wastes and natural clays (B1170129) like kaolin (B608303).

Agricultural Waste Adsorbents: Numerous studies have explored the use of agricultural byproducts as adsorbents. These materials are attractive due to their low cost and abundance. Examples of agricultural wastes that have been successfully used include:

Sugarcane Bagasse: The potential of sugarcane bagasse as a low-cost, eco-friendly adsorbent has been demonstrated. cmu.ac.th

Chickpea Husk: Activated carbon derived from chickpea husk has proven to be an effective adsorbent for the dye. researchgate.net

Corncob: Biochar produced from corncob has been used for the decolorization of wastewater containing this compound. tandfonline.com

Watermelon Peels: This agricultural waste has been studied for its potential in removing the dye from colored effluents. pillbuys.com

Guava Seeds: Activated carbon from guava seeds has been used to remove the dye from synthetic wastewater. mdpi.com

Ficus benghalensis Leaves: The leaves of the Banyan tree have been shown to have excellent adsorption capacity for the cationic dye. aip.org

Pistachio Shells: Mercerized pistachio shells have been developed as a cost-effective biosorbent.

Kaolin: Kaolin, a type of clay, has been identified as an effective adsorbent for this compound. Its performance has been enhanced by incorporating it into hydrogel composites, such as poly(acrylic acid) hydrogel, which has shown promising results in dye removal.

The characterization of these materials often involves techniques such as Scanning Electron Microscopy (SEM) to study surface morphology and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups involved in the adsorption process.

Kinetic and Isothermal Modeling of Adsorption Processes

To understand the mechanism and efficiency of the adsorption of this compound onto various materials, kinetic and isothermal models are widely applied to experimental data.

Kinetic Modeling: The study of adsorption kinetics describes the rate of dye uptake. The pseudo-second-order kinetic model is consistently reported to best describe the adsorption of this compound onto a wide range of adsorbents, including kaolin, agricultural wastes, and hydrogel composites. researchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons.

Isothermal Modeling: Adsorption isotherms provide insight into the distribution of dye molecules between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are the most commonly used to analyze the equilibrium data.

The Langmuir model , which assumes monolayer adsorption onto a homogeneous surface, has been found to be a good fit for the adsorption of this compound on materials like kaolin and sugarcane bagasse. cmu.ac.th

The Freundlich model , which describes adsorption on a heterogeneous surface, has been shown to be a better fit for adsorbents like activated chickpea husk. researchgate.net

The interactive table below summarizes the findings from various studies on the kinetic and isothermal modeling of this compound adsorption.

Interactive Data Table: Kinetic and Isotherm Models for this compound Adsorption

| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|

| Kaolin | Pseudo-second-order | Langmuir | |

| Activated Chickpea Husk | Pseudo-second-order | Freundlich | researchgate.net |

| Sugarcane Bagasse | Pseudo-second-order | Langmuir | cmu.ac.th |

| Poly(acrylic acid)-Kaolin Hydrogel | Pseudo-second-order | Langmuir & Freundlich | |

| Corncob Biochar | Pseudo-second-order | Langmuir & Freundlich | tandfonline.com |

| Watermelon Peels | Not specified | Langmuir | pillbuys.com |

| Ficus benghalensis Leaves | Pseudo-second-order | Freundlich | aip.org |

| Mercerized Pistachio Shells | Pseudo-first-order | Sips |

Optimization of Adsorption Parameters for Efficient Removal

The efficiency of this compound removal by adsorption is influenced by several operational parameters. Optimization of these parameters is crucial for maximizing the removal efficiency.

pH: The pH of the solution is a critical factor. For the cationic dye this compound, adsorption is generally favored at higher pH values. For instance, the maximum adsorption on kaolin occurs at a pH of 7. For some agricultural waste adsorbents, optimal removal is achieved at a pH of 8 or higher. aip.org

Contact Time: The removal of the dye increases with contact time until equilibrium is reached. The time to reach equilibrium varies depending on the adsorbent and the initial dye concentration.

Adsorbent Dose: Increasing the adsorbent dose generally leads to a higher percentage of dye removal due to the increased availability of active sites.

Initial Dye Concentration: The adsorption capacity often increases with the initial dye concentration, while the percentage of removal may decrease.

Temperature: The effect of temperature varies. For some adsorbents like kaolin, adsorption capacity decreases with increasing temperature, indicating an exothermic process. For others, such as shrimp shells, the adsorption capacity increases with temperature, suggesting an endothermic process. cmu.ac.th

The interactive table below presents the optimal conditions for the removal of this compound using different adsorbents as reported in various studies.

Interactive Data Table: Optimal Conditions for this compound Adsorption

| Adsorbent Material | Optimal pH | Optimal Temperature (°C) | Maximum Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Poly(acrylic acid)-Kaolin Hydrogel | 7 | 35 | Not specified | |

| Activated Chickpea Husk | 7 | Not specified | 90.3 | researchgate.net |

| Corncob Biochar | 8 | Not specified | 99.9 | tandfonline.com |

| Ficus benghalensis Leaves | 8 | Not specified | 97.3 | aip.org |

| Magnetic Rice Husk Ash | Not specified | 50 | 96.65 | |

| Kaolin | 7 | Not specified | Not specified | |

| Mercerized Pistachio Shells | Not specified | 27 (300 K) | 98.78 |

Photodegradation and Other Advanced Oxidation Processes for Environmental Cleanup

The environmental persistence of this compound, also known as Malachite Green, has prompted extensive research into effective remediation technologies. Among the most promising are Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecule into simpler, less harmful compounds. brieflands.comfrontiersin.orgscielo.br These methods are particularly advantageous as they can lead to the complete mineralization of the dye to CO₂, water, and inorganic salts. scielo.br

Research has explored a variety of AOPs for the degradation of this compound, including photocatalysis, Fenton and photo-Fenton processes, and ozonation.

Photocatalysis involves the use of a semiconductor catalyst that, when irradiated with light of sufficient energy (such as UV or even visible sunlight), generates electron-hole pairs that initiate the oxidative degradation process. tandfonline.comnih.gov Numerous photocatalysts have been investigated for their efficacy in degrading this dye. For instance, studies using titanium dioxide (TiO₂) and zinc oxide (ZnO) have demonstrated significant degradation, with ZnO showing comparable efficiency to the widely used TiO₂. tandfonline.com The efficiency of these processes is influenced by several factors, including the initial dye concentration, pH of the solution, and the amount of catalyst used. tandfonline.comnih.gov For example, maximum degradation with TiO₂ occurs in an acidic pH range, while ZnO is more effective at a neutral pH. tandfonline.com To enhance efficiency, researchers have also developed composite photocatalysts. Silver-manganese oxide (Ag-Mn-NP) nanoparticles have shown high photocatalytic activity under sunlight, achieving 92% degradation in 100 minutes. nih.gov Similarly, a recyclable nanocomposite of lead hexaferrite and reduced graphene oxide (PbFe₁₂O₁₉–rGO) achieved 99% degradation of the dye within 120 minutes under sunlight. rsc.org

Fenton and Photo-Fenton Processes are another major category of AOPs. The classical Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), producing hydroxyl radicals. brieflands.comresearchgate.net The photo-Fenton process enhances this reaction by using UV light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and generating additional hydroxyl radicals. scielo.brnih.gov Studies have shown that the electro-Fenton process, which electrochemically generates the Fenton reagents, can achieve over 96% COD (Chemical Oxygen Demand) removal from a synthetic this compound solution in just 30 minutes under optimal conditions. brieflands.com The efficiency of Fenton-like reactions (using Fe³⁺) is highly dependent on pH, with optimal degradation occurring in acidic conditions, typically around pH 3. scielo.brresearchgate.net Complete degradation of the dye can be achieved in under one hour with the Fe²⁺/UVA system and under two hours with the Fe³⁺/UVA system. scielo.br

Ozonation is a process that utilizes ozone (O₃) as a powerful oxidant. Ozone can react with organic compounds directly or decompose to form hydroxyl radicals, especially at higher pH values. tandfonline.comdeswater.com Complete color removal from an aqueous solution of this compound can be achieved within 10 minutes of ozonation. tandfonline.com The degradation efficiency is influenced by the initial dye concentration, pH, and temperature. tandfonline.com Catalytic ozonation, for example using an alumina (B75360) catalyst, can further accelerate the degradation process compared to single ozonation. deswater.com

While these AOPs are highly effective at degrading the parent dye molecule, it is crucial to consider the degradation byproducts. Studies have identified intermediates such as 4-dimethylamino-benzophenone (DABP), 4-amino-benzophenone (ABP), and 4-dimethylamino-phenol (DAP) during the UV/H₂O₂ process. frontiersin.org Computational toxicity studies have suggested that these degradation products can be more toxic than the original this compound molecule, highlighting the importance of achieving complete mineralization to ensure the treated water is environmentally safe. frontiersin.org

| Advanced Oxidation Process (AOP) | Catalyst/Reagents | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Photocatalysis | ZnO/TiO₂ (9:1) | 1.0 g/L catalyst, Neutral pH | High decolorizing efficiency | tandfonline.com |

| Photocatalysis | Ag-Mn Oxide Nanoparticles | Sunlight, pH 10, 60 min | 99% | nih.gov |

| Photocatalysis | PbFe₁₂O₁₉–rGO Nanocomposite | Sunlight, 120 min | 99% | rsc.org |

| Photocatalysis | α-Fe₂O₃ Nanocrystals | 200 mg catalyst, pH 10, 150 min | ~95% | jocpr.com |

| Electro-Fenton | Iron electrodes | 50°C, 30 min | 96.2% COD removal | brieflands.com |

| Fenton-like | Fe³⁺/H₂O₂ | pH 3, 15 min | 95.5% | researchgate.net |

| Photo-Fenton | Fe²⁺/H₂O₂/UV | pH 3.0, 30 min | 100% | nih.gov |

| Ozonation | Ozone | 10 min | Complete color removal | tandfonline.com |

| Catalytic Ozonation | Ozone/Alumina | 15 min for 50 mg/L solution | Complete decolorization | deswater.com |

Bioaccumulation and Environmental Impact Studies in Non-Human Organisms (e.g., fish in aquatic environments)

This compound is recognized as being very toxic to aquatic life, with the potential for long-lasting effects. aquapharm.co.za Its environmental impact is largely defined by its toxicity to and bioaccumulation in aquatic organisms, particularly fish. nih.govfws.gov The toxicity of the dye is influenced by factors such as exposure time, concentration, and water temperature. nih.gov

When introduced into aquatic environments, this compound is readily taken up by fish and distributed to various organs. nih.govbund.de A significant metabolic transformation occurs in the fish, where the dye is reduced to its colorless and more lipophilic form, leucomalachite green (LMG). bund.defishersci.com This metabolite is of particular concern because it persists in tissues for extended periods, especially in fatty tissues. nih.govbund.de The persistence of LMG means that even after the external source of the dye is removed, the organism can retain significant residue levels, posing a long-term risk. bund.denih.gov

Bioaccumulation studies have quantified the presence of this compound and its metabolite LMG in various fish species. A study on Nile tilapia (Oreochromis niloticus) and pacu (Piaractus mesopotamicus) found that residue concentrations were significantly higher in pacu, which may be due to its higher lipid content favoring the accumulation of LMG. nih.gov In this study, the sum of MG and LMG residues in pacu fillets reached up to 3284 ng/g, while in Nile tilapia, it was up to 432 ng/g. nih.gov The time for the residues to deplete to below the minimum required performance limit (2 ng/g) was estimated at 44 days for Nile tilapia but 342 days for pacu, underscoring the high persistence in fatty fish. nih.gov Another study on common carp (B13450389) (Cyprinus carpio) exposed to a sub-lethal concentration of the dye showed a time-dependent bioaccumulation, with up to a 3.06-fold deposition of the dye, confirming its potential for enhanced and prolonged toxicity. researchgate.net

The accumulation of these compounds leads to various toxicological effects. Histopathological studies have revealed multi-organ tissue injury in fish exposed to the dye. nih.gov It has been shown to cause damage to the liver, gills, kidneys, and gonads of aquatic animals. jocpr.com Furthermore, exposure can lead to significant alterations in biochemical blood parameters and induce oxidative stress. nih.govresearchgate.net Acute toxicity values (LC50), which represent the concentration lethal to 50% of a test population, have been determined for several aquatic species. For instance, the 96-hour LC50 for bluegill (Lepomis macrochirus) is as low as 30.5 µg/L. nih.govbund.de

| Organism | Compound | Tissue | Observed Concentration / Effect | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Malachite Green & Leucomalachite Green | Muscle | ~90% of absorbed dye stored as LMG. | bund.de |

| Nile Tilapia (Oreochromis niloticus) | Sum of MG and LMG | Fillet | Up to 432 ng/g; Depletion to <2 ng/g in 44 days. | nih.gov |

| Pacu (Piaractus mesopotamicus) | Sum of MG and LMG | Fillet | Up to 3284 ng/g; Depletion to <2 ng/g in 342 days. | nih.gov |

| Common Carp (Cyprinus carpio) | Malachite Green | Liver | Concentration increased by 89.2% after 60 days of exposure compared to 15 days. | researchgate.net |

| Bluegill (Lepomis macrochirus) | Malachite Green | Whole Organism | 96-hour LC50: 30.5 µg/L | nih.govbund.de |

| Coho Salmon (Oncorhynchus kisutch) | Malachite Green | Whole Organism | 96-hour LC50: 383 µg/L | nih.govbund.de |

| Asiatic Clams | Malachite Green | Whole Organism | 96-hour LC50: 122 mg/L | nih.gov |

Industrial and Advanced Applied Research of Astradiamant Green Gx

Research on its Role in Light-Sensitive Diazo Compositions for Printing Technologies

Research into the application of Astradiamant Green GX, also known as Brilliant Green, within light-sensitive diazo compositions for printing technologies is not extensively detailed in publicly available scientific literature. However, the general role of dyes in such systems is to act as sensitizers, extending the spectral sensitivity of the diazo compounds to longer wavelengths, such as the visible light spectrum. Diazo compounds are organic compounds that are sensitive to ultraviolet (UV) light, which limits their use with common light sources. The inclusion of a sensitizing dye allows the formulation to react to more accessible light sources. In planographic printing, colloid layers are often sensitized with diazo compounds. google.com

Optimization of Photoinitiator Systems with this compound

Specific studies on the optimization of photoinitiator systems explicitly incorporating this compound are not readily found. However, in the broader context of photopolymerization used in printing technologies, a photoinitiator system is a mixture of substances that generates reactive species (radicals or cations) upon exposure to light, which in turn initiate the polymerization of a monomer or oligomer. A dye like this compound could theoretically be part of a multi-component photoinitiator system, where it absorbs light and transfers energy to the photoinitiator, which then generates the reactive species.

The optimization of such a system would involve adjusting the concentrations of the dye, the photoinitiator, and any co-initiators to achieve the desired curing speed and depth, as well as the final properties of the printed material. The choice of components is critical and depends on the light source used for curing and the chemical nature of the resin.

A conceptual overview of components in a dye-sensitized photoinitiator system is presented in Table 1.

| Component | Function | Example Compounds |

| Sensitizer (Dye) | Absorbs light at a specific wavelength and transfers energy to the photoinitiator. | Eosin Y, Rose Bengal (this compound could theoretically function in this role) |

| Photoinitiator | Generates reactive species (e.g., free radicals) upon receiving energy. | Triazines, Onium salts |

| Co-initiator/Electron Donor | Regenerates the sensitizer or accelerates the generation of reactive species. | Amines, Thiols |

| Monomer/Oligomer | The polymerizable components that form the final cured material. | Acrylates, Epoxides |

Mechanistic Studies of Dye-Polymer Interactions in Lithographic Plates

Detailed mechanistic studies on the interaction between this compound and polymers in the context of lithographic plates are not well-documented in the reviewed literature. Generally, in the production of presensitized lithographic plates, a photosensitive coating is applied to a substrate. Upon imagewise exposure to light, the properties of the coating change in the exposed areas. For a positive-working plate, the exposed areas become soluble in a developer, while for a negative-working plate, they become insoluble.

If this compound were used as a sensitizer, its interaction with the polymer binder in the coating would be crucial for the performance of the plate. These interactions could be electrostatic or van der Waals forces. The dye's excited state, after absorbing light, would need to efficiently interact with the diazo compound to induce the desired chemical change. The nature of the polymer matrix would influence the mobility of the dye and other components, as well as the stability of the unexposed areas. Research on brilliant green doped into polyvinyl alcohol (PVA) polymer composites has shown that the dye molecules can interact with the polymer chain. researchgate.net

Research in Dyeing Applications Beyond Basic Textile Coloring

This compound, as a cationic triphenylmethane (B1682552) dye, has applications in coloring various materials, including textiles like silk, wool, and cotton. gspchem.commedchemexpress.combritannica.com Research in this area extends to understanding the fundamental interactions between the dye and fibers to improve properties like colorfastness and to explore its use in other materials.

Investigations into Dye-Fiber Interactions and Colorfastness Mechanisms

The interaction between a dye and a fiber determines the dyeing effectiveness and the fastness properties of the final product. As a cationic dye, this compound has a positive charge. Its interaction with fibers can be understood through several theoretical models.

Chemical Theory : This theory posits that the dye molecules are retained by the fiber through chemical bonds. For protein fibers like wool and silk, which are amphoteric, the dyeing conditions can be adjusted to favor ionic bonding between the cationic dye and anionic sites on the fiber. dalalinstitute.com With cellulosic fibers like cotton, which develop a negative surface charge in water, electrostatic attraction can also occur. The strength of these bonds is a primary factor in the wash fastness of the dye.

Physical Theory : This model suggests that dye molecules are held within the fiber matrix by physical forces such as van der Waals forces and hydrogen bonding. dalalinstitute.com The large molecular size of triphenylmethane dyes like this compound can lead to it being physically trapped within the amorphous regions of the fiber. dalalinstitute.com

Solid Solution Theory : In this model, the dye is considered to dissolve in the fiber, forming a solid solution. This is more relevant for hydrophobic fibers, where the dye partitions from the aqueous dyebath into the fiber. dalalinstitute.com

The mechanisms of dye-fiber interaction are summarized in Table 2.

| Interaction Theory | Primary Force/Mechanism | Relevant Fiber Types for Cationic Dyes |

| Chemical | Ionic Bonding | Wool, Silk, Acrylics, Cotton |

| Physical | Van der Waals forces, Hydrogen bonding, Physical entrapment | Cotton, Wool, Silk |

| Solid Solution | Dissolution of dye in the fiber | Less relevant for highly polar fibers with cationic dyes |

Research into improving colorfastness often involves modifying the fiber or the dyeing process to enhance the strength of these interactions. The use of mordants, which are substances that form a complex with the dye and the fiber, is a traditional method to improve fastness. Modern research explores fiber surface modification to increase the number of anionic sites, thereby enhancing the ionic bonding with cationic dyes. nih.gov

Novel Applications in Material Science as a Colorant

Beyond textiles, this compound is used as a colorant for materials such as paper and in the preparation of lake pigments. gspchem.com Lake pigments are produced by precipitating a dye onto an inert binder or substrate, which can then be used in paints, inks, and plastics.

In material science, the incorporation of dyes into polymer matrices can impart not only color but also other functionalities. For instance, studies on polymer composites containing brilliant green have investigated their optical properties. researchgate.net Such dye-doped polymers could have applications in optical filters or as components in sensor devices. The interaction of the dye with the polymer matrix is critical in these applications, as it can affect the dye's photostability and optical response.

Innovative Applications in Laboratory Reagents and Research Tools

This compound has several established and emerging applications as a laboratory reagent and research tool.

Its primary use is as a biological stain. gspchem.com A significant application is in the formulation of Brilliant Green Agar (BGA) , a selective culture medium used for the detection and isolation of Salmonella species in food and clinical samples. gspchem.com The dye inhibits the growth of Gram-positive bacteria and most Gram-negative bacteria, while allowing Salmonella to grow. gspchem.com

Another laboratory application is as a pH indicator . It changes color in response to changes in pH, making it useful in titrations and other chemical analyses. gspchem.com

More innovative research applications include its use as a visible light-activated photocatalyst in organic synthesis. gspchem.comwikipedia.org In this role, the dye absorbs visible light and initiates chemical reactions, offering a greener alternative to traditional methods that may require harsh conditions.

Furthermore, this compound has been explored as a fluorescent marker in research to track biological processes. gspchem.com Its ability to fluoresce allows for the visualization of cells or specific cellular components under a microscope. PubChem also notes its role as a fluorochrome. nih.gov

These laboratory applications are summarized in Table 3.

| Application | Function | Area of Use |

| Biological Stain | Selectively inhibits bacterial growth in culture media. | Microbiology (e.g., Salmonella detection) |

| pH Indicator | Changes color with pH. | Analytical Chemistry |

| Photocatalyst | Initiates chemical reactions upon absorption of visible light. | Organic Synthesis |

| Fluorescent Marker | Emits fluorescent light for visualization. | Cell Biology, Biomedical Research |

Development of New pH Indicator Systems

This compound, scientifically known as Brilliant Green, has been a subject of research in the development of novel pH indicator systems due to its distinct colorimetric properties. The fundamental principle behind its use as a pH indicator lies in its ability to change color in response to varying hydrogen ion concentrations. In its free form, this compound exhibits a pH transition range from yellow at pH 0.0 to green at pH 2.6. This property has been traditionally utilized in microbial culture media for a visual indication of pH changes.

Recent advancements have focused on integrating this compound into more sophisticated sensor technologies. One area of development involves the fabrication of optical fiber pH sensors. In these systems, the dye is incorporated into a sensing film, often a composite material, which is then coated onto the tip of an optical fiber. Changes in the ambient pH cause a change in the absorption spectrum of the immobilized dye, which can be detected and quantified by measuring the light transmitted through the fiber. This approach allows for remote and continuous pH monitoring in various environments.

Another innovative application is the development of luminescent pH sensor films. While some research has explored similar dyes like bromocresol green for this purpose, the principles can be extended to this compound. These films are designed to detect pH variations, which can be particularly useful for monitoring bacterial growth. The sensor's response is based on the change in absorbance of the dye at specific wavelengths, which in turn affects the luminescent signal. Such sensor films can be engineered to have a specific pKa, which may differ from that of the free dye due to the chemical environment within the film matrix. For instance, incorporation into a hydrophobic silica film has been shown to shift the pKa of similar dyes. The responsiveness and reversibility of these films are key parameters in their development, with response times being an important factor for real-time monitoring applications.

Below is a table summarizing the characteristics of pH indicator systems based on this compound.

| Parameter | Value |

| pH Transition Range (Aqueous Solution) | 0.0 (Yellow) - 2.6 (Green) |

| Wavelength of Maximum Absorption (λmax) | ~625 nm (in 50% ethanol) nih.gov |

| pKa of Free Dye | Approximately 1.8 |

Note: The pKa can be influenced by the immobilization matrix in sensor applications.

Future Research Directions and Challenges in Astradiamant Green Gx Chemistry

Development of Environmentally Sustainable Synthesis Routes

A significant challenge in the chemistry of Astradiamant green GX lies in the development of environmentally sustainable synthesis methods. Traditional synthesis routes for triphenylmethane (B1682552) dyes often involve multi-step processes with significant environmental footprints. Current research highlights a notable gap in the literature regarding the "green synthesis" of the this compound molecule itself. While many studies focus on the green synthesis of nanoparticles for the degradation of the dye, the sustainable production of the dye remains an underexplored area. chalcogen.rooiccpress.comiipseries.orgresearchgate.netrsc.org

Future research must prioritize the application of green chemistry principles to the synthesis of this compound. This includes the exploration of:

Biocatalysis: Utilizing enzymes or whole microbial cells to catalyze the synthesis could offer a milder and more selective alternative to conventional chemical catalysts. nih.gov The use of enzymes like laccases and peroxidases, which are already studied for their dye degradation capabilities, could be investigated for their synthetic potential. nih.govua.ptdoi.orgmdpi.com

Mechanochemistry: Solvent-free or minimal-solvent reaction conditions, such as those achieved through ball milling, could significantly reduce the environmental impact of the synthesis process. acs.org

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials could further enhance the sustainability of the synthesis process.

The development of such methods would not only reduce the environmental burden associated with the production of this compound but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Novel Applications in Emerging Technologies

While traditionally used as a dye and antiseptic, recent research has unveiled the potential of this compound in various emerging technologies. These novel applications leverage the unique photophysical and electrochemical properties of the dye.

Solar Cells: this compound has been investigated as a photosensitizer in dye-sensitized solar cells (DSSCs). Researchers have fabricated planar heterojunction solar cells using this dye, indicating its potential in low-cost photovoltaic applications. mdpi.com

Sensor Technology: The fluorescence and electrochemical properties of this compound make it a candidate for the development of chemical sensors. For instance, nitrogen and sulphur-doped carbon quantum dots have been synthesized for the dual sensing of Brilliant Green dye and Cu2+ ions in environmental samples. rsc.org Furthermore, it has been incorporated into enzymatic biosensors for the detection of glucose. researchgate.net

Photodynamic Therapy (PDT): The ability of this compound to generate reactive oxygen species upon light activation is being explored for antimicrobial applications. Studies have shown that in combination with a photocatalyst like titanium dioxide, it can effectively inhibit the growth of bacteria such as Staphylococcus aureus under LED light. science.gov

| Emerging Technology | Application of this compound | Key Research Findings |

| Solar Cells | Photosensitizer in Dye-Sensitized Solar Cells (DSSCs) | Fabrication of Au/BG/p-Si/Al planar heterojunction solar cells demonstrates its potential in photovoltaic devices. mdpi.com |

| Sensor Technology | Analyte for dual-mode sensors and component in biosensors. | Nitrogen and sulphur-doped carbon quantum dots used for sensing of the dye. rsc.org Incorporated into enzymatic biosensors for glucose detection. researchgate.net |

| Photodynamic Therapy | Photosensitizer for antimicrobial applications. | In combination with TiO2 and LED light, it shows a strong antimicrobial effect on Staphylococcus aureus. science.gov |

Addressing Environmental Persistence in Advanced Research

The environmental persistence of this compound is a significant concern due to its potential toxicity to aquatic life. researchgate.nettandfonline.com Advanced research is actively exploring various methods for its degradation and removal from wastewater, moving beyond conventional treatment methods.

Biodegradation: A primary focus of research is the use of microorganisms to break down the dye molecule. Various bacterial and fungal strains have shown the ability to decolorize and degrade this compound.

Bacterial Degradation: A consortium of Enterobacter asburiae and Alcaligenes sp. has demonstrated up to 91% removal efficiency in a packed-bed bioreactor. researchgate.nettandfonline.comdntb.gov.ua

Fungal Degradation: Crude laccase from the white-rot fungus Coriolopsis trogii has been shown to effectively decolorize the dye, with the biodegradation products exhibiting potential as phytostimulants. nih.gov

Photocatalytic Degradation: This method utilizes semiconductor photocatalysts to generate highly reactive species that degrade the dye upon exposure to light.

Nanocomposites: Various nanocomposites, such as ZnO-CdS/Pd and Ceria-Zirconia, have been synthesized and shown to be effective in the photodegradation of this compound under solar or visible light. chalcogen.rooiccpress.com

Titanium Dioxide (TiO2): Modified TiO2, such as B-TiO2, has exhibited high degradation efficiencies of up to 99% within a short period under visible light. iipseries.org

| Degradation Method | Catalyst/Microorganism | Efficiency | Key Conditions |

| Biodegradation | Bacterial consortium (Enterobacter asburiae, Alcaligenes sp.) | 91% removal | Recirculating packed-bed bioreactor. researchgate.nettandfonline.comdntb.gov.ua |

| Biodegradation | Crude laccase (Coriolopsis trogii) | 69% decolorization | pH 2.5, 30°C, 90 min. nih.gov |

| Photocatalysis | ZnO-CdS/Pd nanocomposite | 86.6% degradation | 0.4 g/L catalyst, solar light. oiccpress.com |

| Photocatalysis | B-TiO2 | 99% degradation | pH 5.8, 0.1 g/L catalyst, 30 min visible light. iipseries.org |

| Photocatalysis | Ceria-Zirconia nanocomposites | - | Visible light irradiation. chalcogen.ro |

Advanced Computational and Experimental Synergies in this compound Research

The integration of computational chemistry with experimental studies is providing unprecedented insights into the behavior of this compound at the molecular level. Density Functional Theory (DFT) has emerged as a powerful tool for understanding and predicting the properties and interactions of this dye.

Adsorption Mechanisms: DFT calculations have been used to elucidate the chemical interactions between this compound and various adsorbent materials. These studies help in understanding the adsorption mechanism, whether it is based on electrostatic interactions, hydrogen bonding, or π-π interactions.

Electronic Structure and Spectroscopy: Computational methods are employed to calculate and visualize molecular orbitals and predict spectroscopic properties, which can be correlated with experimental UV-Visible absorbance and fluorescence spectra.

Degradation Pathways: Theoretical calculations can help in proposing and verifying the degradation pathways of this compound during biodegradation and photocatalysis.

This synergistic approach allows for a more rational design of materials and processes for the removal of the dye from the environment. For instance, by understanding the adsorption energies and interaction sites through DFT, more efficient and selective adsorbents can be developed. The combination of experimental data with computational modeling provides a comprehensive understanding that can accelerate the development of solutions to the challenges posed by this compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Astradiamant Green GX (Brilliant Green) in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions of benzaldehyde derivatives with N,N-dimethylaniline under controlled pH and temperature. Purification is achieved via recrystallization or column chromatography. Characterization requires UV-Vis spectroscopy (λmax ~ 625 nm for quantification) , NMR for structural confirmation, and HPLC for purity assessment (>95%). Always cross-validate results with certified reference materials (CRMs) .

Q. How can researchers determine the solubility profile of this compound under varying solvent conditions?

- Methodological Answer : Conduct systematic solubility tests using solvents of varying polarity (e.g., water, ethanol, DMSO). Measure saturation points via gravimetric analysis or spectrophotometric titration. Account for temperature-dependent solubility by repeating experiments at 25°C, 37°C, and 50°C. Document solvent-solute interactions using FTIR to identify hydrogen bonding or π-π stacking .

Q. What experimental protocols are recommended for assessing the photostability of this compound in aqueous solutions?

- Methodological Answer : Expose solutions to controlled UV light (e.g., 365 nm) in a photoreactor. Monitor degradation kinetics via UV-Vis at regular intervals. Use LC-MS to identify photodegradation byproducts. Include dark controls and replicate experiments to distinguish thermal vs. photolytic effects. Statistical analysis (e.g., ANOVA) is critical to validate significance .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic behavior of this compound across different pH regimes?

- Methodological Answer : Employ stopped-flow spectroscopy to track reaction intermediates in real-time. Pair with DFT calculations to model protonation states and active sites. Validate hypotheses using isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways. Address contradictions by comparing results across buffer systems (e.g., phosphate vs. Tris) .

Q. What strategies are effective in isolating and quantifying trace impurities in this compound batches?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to distinguish isobaric impurities. Develop a calibration curve with spiked impurity standards. For quantification, apply matrix-matched standards to minimize matrix effects. Cross-check with X-ray crystallography if impurities co-crystallize .

Q. How can researchers design experiments to investigate the compound’s interaction with biomolecules (e.g., proteins or DNA)?